molecular formula C8H17NO B13566377 3-(Methoxymethyl)-3-methylpiperidine

3-(Methoxymethyl)-3-methylpiperidine

Katalognummer: B13566377
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: SLWOLYNSLRMTSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)-3-methylpiperidine: is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. The presence of a methoxymethyl group and a methyl group on the piperidine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-3-methylpiperidine can be achieved through several methods. One common approach involves the alkylation of 3-methylpiperidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Methoxymethyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxymethyl group, yielding 3-methylpiperidine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 3-Methylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Methoxymethyl)-3-methylpiperidine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its piperidine core is a common motif in many natural products and pharmaceuticals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target site. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with the target, modulating its activity.

Vergleich Mit ähnlichen Verbindungen

    3-Methylpiperidine: Lacks the methoxymethyl group, making it less versatile in chemical reactions.

    3-(Hydroxymethyl)-3-methylpiperidine: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    N-Methylpiperidine:

Uniqueness: 3-(Methoxymethyl)-3-methylpiperidine’s unique combination of a methoxymethyl group and a methyl group on the piperidine ring provides distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

3-(methoxymethyl)-3-methylpiperidine

InChI

InChI=1S/C8H17NO/c1-8(7-10-2)4-3-5-9-6-8/h9H,3-7H2,1-2H3

InChI-Schlüssel

SLWOLYNSLRMTSS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCNC1)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.